SW2_110A -

SW2_110A

Catalog Number: EVT-8327680
CAS Number:
Molecular Formula: C42H60N6O7
Molecular Weight: 761.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SW2_110A is a selective inhibitor of the chromobox homolog protein CBX8, characterized by its ability to penetrate cell membranes. It binds specifically to the N-terminal chromodomain of CBX8 with a dissociation constant (Kd) of 800 nM, demonstrating a fivefold higher selectivity for CBX8 compared to other chromobox proteins. This compound has garnered attention in research for its potential applications in cancer therapy, particularly concerning leukemia cells driven by the MLL-AF9 translocation.

Source

SW2_110A was developed through advanced synthetic methodologies that leverage organic chemistry techniques, including amide bond formation and functional group manipulation. Its synthesis is not extensively documented in literature but is noted for its complexity and specificity.

Classification

SW2_110A falls under the category of epigenetic inhibitors, specifically targeting chromodomain-containing proteins involved in chromatin remodeling and gene expression regulation. Its classification as a selective inhibitor highlights its potential utility in therapeutic contexts where modulation of gene expression is critical .

Synthesis Analysis

Methods

The synthesis of SW2_110A involves multiple organic reactions, primarily focusing on the formation of amide bonds. While specific synthetic routes are not publicly detailed, it is known that the compound's development utilizes high-throughput screening methods, including DNA-encoded library technology, which allows for rapid optimization and identification of effective ligands .

Technical Details

  1. Amide Bond Formation: Key to the synthesis, this reaction typically involves reagents like carbodiimides and amines.
  2. Functional Group Incorporation: Various functional groups are introduced to enhance selectivity and cell permeability.
  3. Optimization Techniques: The use of focused DNA-encoded libraries aids in refining the ligand's properties for better efficacy against CBX8 .
Molecular Structure Analysis

Structure

The molecular structure of SW2_110A can be represented by its InChI key (HEDLPSLAOJYDMT-FETRQNOVSA-N) and SMILES notation, indicating a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms that contribute to its biological activity.

Data

  • Molecular Formula: C42H60N6O7
  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

The structural complexity reflects its targeted action on the chromodomain of CBX8, facilitating specific interactions necessary for its inhibitory function.

Chemical Reactions Analysis

Reactions

SW2_110A participates in several chemical reactions that are critical to its synthesis and functionality:

  1. Substitution Reactions: Involving halides and nucleophiles to replace functional groups.
  2. Oxidation and Reduction Reactions: These processes modify the oxidation state of various components within the compound.
  3. Amide Bond Formation: A crucial reaction type that links different parts of the molecule together.

These reactions are essential for generating intermediates that lead to the final product, ultimately influencing its effectiveness as an inhibitor.

Mechanism of Action

SW2_110A functions by selectively inhibiting the chromodomain of CBX8, which disrupts its association with chromatin. This inhibition leads to altered gene expression profiles, particularly affecting genes such as HOXA9 that are implicated in leukemogenesis. The compound's mechanism involves blocking the interaction between CBX8 and chromatin remodeling complexes, thereby modulating transcriptional activity associated with cancer cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term stability.

Chemical Properties

  • Solubility: Highly soluble in dimethyl sulfoxide.
  • Stability: Exhibits good stability under recommended storage conditions with a shelf life exceeding three years.

These properties make SW2_110A suitable for laboratory use in various biological assays and experiments related to gene regulation.

Applications

SW2_110A has significant potential across various scientific domains:

  1. Chemistry: Utilized as a selective inhibitor in studies involving chromobox proteins.
  2. Biology: Helps elucidate the role of CBX8 in chromatin association and gene expression dynamics.
  3. Medicine: Shows promise in cancer research, particularly for leukemia therapies targeting MLL-AF9 translocations.
  4. Industry: Its selectivity and permeability position it as a valuable tool for developing novel therapeutic agents aimed at epigenetic modifications .
Discovery and Development of SW2_110A

DNA-Encoded Library Technology as a Discovery Platform

DNA-encoded library technology enables the synthesis and screening of ultra-large chemical collections (10⁵–10¹² compounds) by covalently linking each molecule to a unique DNA barcode. This approach allows pooled library screening against immobilized protein targets in a single tube, requiring only micrograms of protein and picomole quantities of library material. Affinity-selected binders are identified via polymerase chain reaction amplification and next-generation sequencing of their DNA barcodes [1] [2]. Compared to high-throughput screening, DNA-encoded library technology reduces resource consumption, enables multiplexed target screening, and eliminates the need for functional assay development [1].

Design and Synthesis of Focused DNA-Encoded Libraries for Chromobox Homolog Targets

Focused DNA-encoded libraries targeting chromobox homolog proteins were designed around a peptidic scaffold inspired by the histone H3K27me3 peptide. Library synthesis employed split-and-pool combinatorial chemistry with double-stranded DNA encoding. Each building block addition cycle involved:

  • Division of DNA-conjugated compounds into separate reaction vessels
  • Coupling of chemical building blocks
  • Ligation of corresponding DNA barcodes
  • Re-pooling of compounds [5] [9]

The second-generation positional scanning library (PSL2) featured 192 compounds designed to optimize interactions within the chromobox homolog chromodomain binding pockets. Modifications targeted four positions flanking the central trimethyllysine residue:

  • Position –1: Lipophilic amino acids
  • Position –2: Side chains sized between valine and cyclopentyl groups
  • Position –3/–4: Dipeptide mimetics and heterocyclic caps to reduce molecular weight and amide bonds [9]

Table 1: Key Building Block Categories in PSL2 Library Design

PositionBuilding Block TypesChemical Diversity Goals
P(-1)32 lipophilic amino acidsOptimize hydrophobic contacts
P(-2)32 size-varied side chainsFill selectivity pocket
P(-3)/P(-4)16 dipeptide mimetics, 16 heterocyclic capsReduce molecular weight, improve permeability
Combined positions16 synthons per [–1+–2], [–2+–3], [–3+–4]Explore spatial flexibility

Iterative Affinity Selection Strategies for Chromobox Homolog 8 Chromodomain Targeting

Affinity selections against all five polycomb chromobox homolog chromodomains (chromobox homolog 2, chromobox homolog 4, chromobox homolog 6, chromobox homolog 7, chromobox homolog 8) and heterochromatin protein 1 homolog chromobox homolog 5 were performed using immobilized proteins. Competitive selection strategies included:

  • Parallel selections: Simultaneous screening against multiple chromobox homolog paralogs to identify selective binders
  • Counter-selections: Pre-depletion against non-target chromobox homolog proteins to remove cross-reactive ligands
  • Stringency modulation: Variation of salt concentrations and detergent additives to enhance selectivity [9]

Quantitative metrics included Z-score analysis of sequencing counts and enrichment ratios relative to negative control proteins. Position –2 building blocks demonstrated the greatest influence on chromobox homolog paralog selectivity due to variability in hydrophobic pocket dimensions:

  • Chromobox homolog 7/chromobox homolog 4: Valine/valine/leucine-lined pockets favoring smaller groups
  • Chromobox homolog 8/chromobox homolog 2: Valine/leucine/alanine-lined pockets accommodating larger substituents [9]

Table 2: Building Block Enrichment Profiles Against Chromobox Homolog Paralogs

Building Block TypeChromobox Homolog 8 EnrichmentChromobox Homolog 7 EnrichmentSelectivity Ratio
Cyclopentylmethyl18.7×1.2×15.6
Cyclobutylmethyl9.3×1.8×5.2
Cyclopropylmethyl4.1×3.2×1.3
Neopentyl6.9×5.1×1.4

On-DNA Medicinal Chemistry Optimization for Selectivity and Potency

On-DNA medicinal chemistry optimization of initial hit KED98 focused on improving chromobox homolog 8 chromodomain affinity, paralog selectivity, and cell permeability through strategic modifications:

  • P(-2) optimization: Installation of cyclopentylmethyl building blocks improved chromobox homolog 8 affinity 18.7-fold while maintaining minimal chromobox homolog 7 binding (1.2-fold enrichment). This group optimally filled the chromobox homolog 8 selectivity pocket lined by valine/leucine/alanine residues [9].
  • Capping group modifications: Truncation of the P(-4) residue and installation of 5-substituted isoxazole caps reduced molecular weight and hydrogen bond donors while maintaining chromodomain engagement [9].
  • Scaffold rigidification: Incorporation of proline derivatives at P(-3) restricted conformational flexibility, improving binding entropy [6].
  • Lysine modifications: Diethyllysine substitution maintained trimethyllysine-mimetic function while improving cellular permeability, as validated via chloroalkane penetration assays [9].

This iterative optimization yielded SW2_110A, which exhibited:

  • 800 nM affinity for chromobox homolog 8 chromodomain
  • 5-fold selectivity over chromobox homolog 7 chromodomain
  • 8–100-fold selectivity over other chromobox homolog paralogs
  • Significant reduction in polarity (cLogP = 4.2) compared to parental peptide KED97L [6] [9]

Table 3: Binding Affinities of SW2_110A Against Chromobox Homolog Chromodomains

ChromodomainKd (μM)Selectivity vs. Chromobox Homolog 8
Chromobox homolog 80.80 ± 0.051.0× (reference)
Chromobox homolog 74.10 ± 0.305.1× less potent
Chromobox homolog 46.70 ± 0.508.4× less potent
Chromobox homolog 6>10.0>12.5× less potent
Chromobox homolog 2>10.0>12.5× less potent
Chromobox homolog 5>10.0>12.5× less potent

Biological validation confirmed that SW2_110A disrupts chromatin association of chromobox homolog 8 in cellular models and inhibits proliferation of mixed-lineage leukemia translocated acute myeloid leukemia THP1 cells (IC₅₀ = 26 μM). Treatment significantly downregulated mixed-lineage leukemia translocated oncogenic targets including homeobox A9, establishing the chromobox homolog 8 chromodomain as essential for mixed-lineage leukemia translocated transcriptional activation [6] [9].

Properties

Product Name

SW2_110A

IUPAC Name

N-[(1S)-1-cyclopentyl-2-[[(2R,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-4-phenoxybenzamide

Molecular Formula

C42H60N6O7

Molecular Weight

761.0 g/mol

InChI

InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36+,37-/m0/s1

InChI Key

HEDLPSLAOJYDMT-GUKRFWIHSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

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